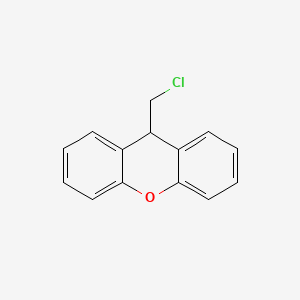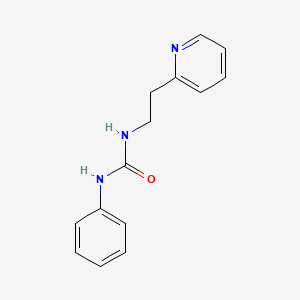
n-Phenyl-n'-2-pyridylethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Phenyl-n'-2-pyridylethylurea is an organic compound that features a pyridyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenyl-n'-2-pyridylethylurea typically involves the reaction of 2-(2-pyridyl)ethylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Phenyl-n'-2-pyridylethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridyl ketones, while reduction may produce pyridyl alcohols.
Scientific Research Applications
n-Phenyl-n'-2-pyridylethylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of n-Phenyl-n'-2-pyridylethylurea involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The phenylurea moiety may interact with proteins and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(2-pyridyl)ethanol: Similar structure but with an alcohol group instead of a urea moiety.
Tris[2-(2-pyridyl)ethyl]phosphine: Contains multiple pyridyl groups and is used as a ligand in coordination chemistry.
Uniqueness
n-Phenyl-n'-2-pyridylethylurea is unique due to its combination of a pyridyl group and a phenylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-phenyl-3-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C14H15N3O/c18-14(17-13-7-2-1-3-8-13)16-11-9-12-6-4-5-10-15-12/h1-8,10H,9,11H2,(H2,16,17,18) |
InChI Key |
SZOPTIPQFBEPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

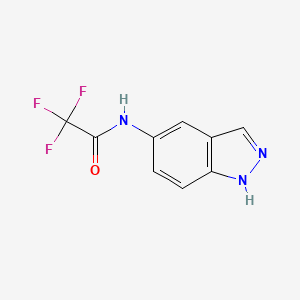

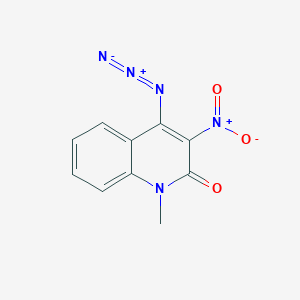

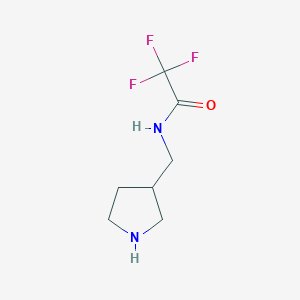
![(5-Methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridin-2-yl)-methanol](/img/structure/B8668232.png)
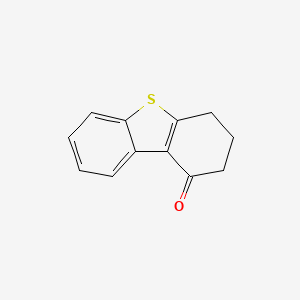
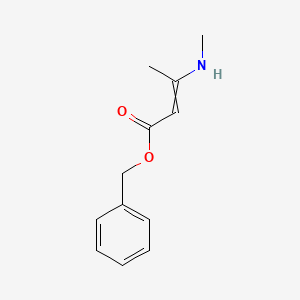
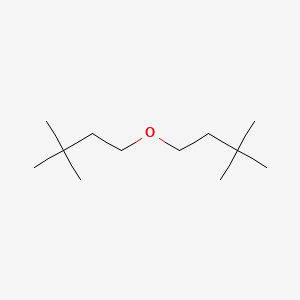
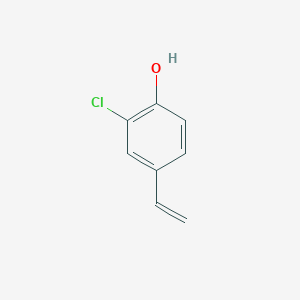
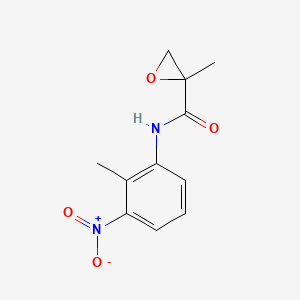
![1-Benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one](/img/structure/B8668269.png)
